Coronarin E

Description

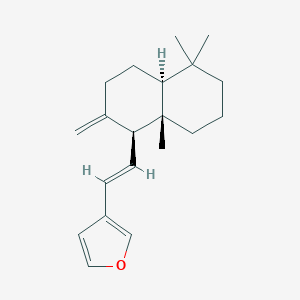

structure in first source

Properties

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXYNOIXUIXBI-NDLVVHCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Coronarin E from Hedychium Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and characterization of Coronarin E, a labdane diterpene found in various Hedychium species. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and analysis of this bioactive compound. The guide details experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.

Introduction

Hedychium, a genus in the Zingiberaceae family, is a rich source of bioactive compounds, including the labdane diterpene this compound.[1][2] This compound has garnered interest for its potential pharmacological activities. This guide consolidates methodologies from various studies to provide a practical framework for the isolation and characterization of this compound from Hedychium rhizomes.

Experimental Protocols

A successful isolation of this compound involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.[1]

Plant Material Preparation and Extraction

-

Sample Collection and Preparation : Fresh rhizomes of the selected Hedychium species are collected, thoroughly cleaned, and cut into thin slices. The slices are then shade-dried for approximately seven days and pulverized into a fine powder.[1]

-

Solvent Extraction : The powdered rhizome material is subjected to exhaustive extraction using a non-polar solvent. A common method is Soxhlet extraction with hexane.[1] For instance, 520 g of powdered Hedychium flavescence rhizomes can be extracted with 700 mL of hexane in three batches, with each extraction cycle lasting 24 hours.[1] Following extraction, the solvent is removed under reduced pressure to yield the crude hexane extract.[1] Other solvents like methanol and ethanol have also been used, with this compound being a predominant component in such extracts of Hedychium coronarium.[3][4]

Chromatographic Purification

The crude extract is a complex mixture of phytochemicals and requires further purification to isolate this compound.

-

Column Chromatography : The crude extract is subjected to column chromatography using silica gel (100-200 mesh) as the stationary phase.[1]

-

Fraction Pooling and Further Purification : Fractions exhibiting similar TLC profiles are pooled together.[1] Specific fractions containing this compound may require a subsequent round of column chromatography for further purification.[1] For example, in one study, elution with 8% ethyl acetate in petroleum ether yielded pure this compound.[1]

Characterization of this compound

The purified compound is characterized using various spectroscopic techniques to confirm its identity and structure.

-

Infrared (IR) Spectroscopy : IR spectra are recorded to identify functional groups. Key absorptions for this compound include those for an exo-methylene group (around 3080, 1645, and 895 cm⁻¹) and a β-substituted furan ring (around 1510 and 870 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for structural elucidation.[1]

-

In the ¹H NMR spectrum of this compound, characteristic signals include those for methylenic protons (at δ 4.74 and δ 4.52), protons on the furan ring (at δ 7.33, 7.25, and 6.51), and protons on an ethylenic double bond (at δ 5.98 and 6.19).[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

The yield of this compound can vary depending on the Hedychium species, the geographical origin of the plant material, and the extraction and purification methods employed.[5]

| Parameter | Hedychium Species | Extraction Solvent | Value | Reference |

| Crude Extract Yield | H. flavescence | Hexane | 3.75% (19.5 g from 520 g) | [1] |

| Purified this compound Yield | H. flavescence | Hexane | 0.15% (760 mg from 520 g) | [1] |

| This compound in Extract | H. coronarium | Methanol | 19.10% | [3][4] |

| This compound in Extract | H. coronarium | Ethanol | 15.39% | [3][4] |

| This compound in Essential Oil | H. flavum | Hydrodistillation | 20.3% | [6] |

| This compound in Essential Oil | H. coronarium | Hydrodistillation | 1.01–39.57% | [5] |

Table 1: Quantitative Yields of this compound from Hedychium Species.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound as reported in the literature.[1]

| Spectroscopic Technique | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | 3080, 2940, 2860, 1645, 1510, 1460, 1440, 1390, 1370, 1160, 1070, 1025, 970, 895, 870, 595 |

| ¹H NMR (CDCl₃, δ ppm) | 7.33, 7.25, 6.51 (furan ring protons), 6.19, 5.98 (ethylenic protons), 4.74, 4.52 (exo-methylene protons) |

| ¹³C NMR (CDCl₃, δ ppm) | 149.9, 143.2, 139.6, 128.2, 124.6, 121.9, 108.2, 107.7, 61.5, 54.9, 42.4, 40.9, 39.2, 36.8, 33.6, 33.7, 23.4, 22.1, 19.2, 15.1 |

Table 2: Spectroscopic Data for the Characterization of this compound.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Hedychium rhizomes.

Potential Anti-Inflammatory Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, its structural analog, Coronarin D, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[7][8] It is plausible that this compound may share a similar mechanism of action. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be a target for anti-inflammatory compounds.

Conclusion

This technical guide provides a foundational understanding of the isolation and characterization of this compound from Hedychium species. The detailed protocols, quantitative data, and visual workflows serve as a valuable resource for researchers initiating or advancing their work on this promising natural product. Further studies are warranted to fully elucidate the pharmacological mechanisms of this compound and to explore its therapeutic potential.

References

- 1. jetir.org [jetir.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Analysis, Antioxidant, Antibacterial, Cytotoxic, and Enzyme Inhibitory Activities of Hedychium flavum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Coronarin E: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Activity

A Whitepaper for Researchers and Drug Development Professionals

Introduction: Coronarin E, a labdane-type diterpene, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, distribution, isolation, and quantification of this compound. Furthermore, it delves into the molecular mechanisms and signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Zingiberaceae family, commonly known as the ginger family. The genus Hedychium is a particularly rich source of this bioactive compound.

Primary Natural Sources:

-

Hedychium coronarium (Butterfly Ginger Lily): The rhizomes of Hedychium coronarium are a well-documented and significant source of this compound.[1][2] This species is widely distributed in tropical and subtropical regions of Asia.

-

Hedychium flavescens (Yellow Ginger Lily): Research has demonstrated the successful isolation of this compound from the rhizomes of Hedychium flavescens.[3]

-

Hedychium roxburghii : This species has also been identified as a source of this compound.[4]

-

Hedychium flavum : The essential oil from the rhizomes of Hedychium flavum has been found to contain this compound as a major constituent.

Other Documented Sources:

-

Curcuma xanthorrhiza (Javanese Turmeric): This plant, also a member of the Zingiberaceae family, has been reported to contain this compound.[5][6]

-

Alpinia mutica : Another species within the ginger family where this compound has been detected.[5][6]

Distribution within the Plant:

The rhizomes are consistently identified as the primary plant part containing the highest concentration of this compound across the various source species. While other parts of the plants may contain the compound, the rhizomes are the preferred material for extraction and isolation.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Plant Extracts

| Plant Species | Plant Part | Extraction Solvent/Method | This compound Concentration (% of Extract) | Reference |

| Hedychium coronarium | Rhizomes | Methanol | 19.10% | |

| Hedychium coronarium | Rhizomes | Ethanol | 15.39% | |

| Hedychium flavum | Rhizomes | Hydrodistillation (Essential Oil) | 20.3% |

Table 2: Yield of this compound from Plant Material

| Plant Species | Plant Part | Extraction Method | Yield of Crude Extract | Yield of Purified this compound | Reference |

| Hedychium flavescens | Rhizomes | Soxhlet (Hexane) | 3.75% (19.5g from 520g) | 0.146% (760mg from 520g) | [3] |

Experimental Protocols

Extraction of this compound from Hedychium flavescens Rhizomes

This protocol is based on the methodology described for the isolation of this compound from Hedychium flavescens.[3]

1. Plant Material Preparation:

-

Collect fresh rhizomes of Hedychium flavescens.

-

Clean the rhizomes to remove soil and debris.

-

Cut the rhizomes into thin slices and shade-dry them for seven days.

-

Grind the dried rhizome slices into a fine powder.

2. Soxhlet Extraction:

-

Place 520 g of the powdered rhizome into a Soxhlet apparatus.

-

Extract the powder in three batches with hexane (3 x 700 mL) for 24 hours per batch.

-

Combine the hexane extracts and remove the solvent under reduced pressure to obtain the crude extract.

Isolation and Purification of this compound by Column Chromatography

This protocol is a continuation of the extraction process and is based on the methodology for purifying this compound.[3]

1. Initial Column Chromatography:

-

Prepare a silica gel column (400 g, 100-200 mesh).

-

Load the crude hexane extract (19.5 g) onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

-

Collect fractions (e.g., 132 fractions of 70 mL each).

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

2. Secondary Column Chromatography:

-

Take the pooled fractions containing this compound (e.g., 2.43 g).

-

Subject these fractions to a second silica gel column (60 g, 100-200 mesh).

-

Elute the column with 8% ethyl acetate in petroleum ether.

-

Collect the fractions containing pure this compound (yield: 760 mg).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile and semi-volatile compounds like this compound in essential oils and extracts.

1. Sample Preparation:

-

Prepare a standard solution of purified this compound of known concentration.

-

Dilute the plant extract or essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument.

2. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: A typical program might be: initial temperature of 60°C, ramp to 240°C at 3°C/min, and hold for 10 min.

-

Injector and Detector Temperature: Set the injector and detector temperatures to 250°C and 280°C, respectively.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

3. Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

This compound and its closely related analogue, Coronarin D, have been shown to exert significant anti-inflammatory and cytotoxic effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on labdane-type diterpenes from Hedychium species have demonstrated their ability to inhibit this pathway.

Mechanism of Action:

-

Inhibition of IκBα Kinase (IKK): Coronarin D, a closely related compound, has been shown to inhibit the activation of IKK.[3]

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.[3]

-

Inhibition of p65 Nuclear Translocation: This leads to the retention of the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[3]

-

Downregulation of NF-κB Target Genes: As a result, the transcription of pro-inflammatory genes regulated by NF-κB, such as those encoding for cytokines (e.g., TNF-α, IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP-9), is suppressed.[3][4]

Cytotoxic Activity and Apoptosis Induction

This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, often involving the mitogen-activated protein kinase (MAPK) signaling pathway.

Mechanism of Action:

-

Induction of Reactive Oxygen Species (ROS): Treatment with Coronarin D has been shown to increase the production of ROS in cancer cells.

-

Activation of JNK and p38 MAPK Pathways: Elevated ROS levels can lead to the activation of the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.

-

Modulation of Apoptotic Proteins: This signaling cascade can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

-

Caspase Activation: The activation of the MAPK pathway can trigger the caspase cascade (e.g., caspase-3, -8, and -9), leading to the execution of apoptosis.

-

Cell Cycle Arrest: Coronarin D has also been shown to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines, preventing their proliferation.

Conclusion

This compound, a labdane-type diterpene predominantly found in the rhizomes of Hedychium species, exhibits promising pharmacological properties. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway, while its cytotoxic activities are mediated through the induction of apoptosis and cell cycle arrest, often involving the MAPK pathway. The detailed protocols for extraction, isolation, and quantification provided in this guide, along with the elucidation of its molecular mechanisms, offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its specific molecular targets and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Labdane Diterpenes: The Pathway to Coronarin E

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products with significant pharmacological and industrial applications.[1] Their biosynthesis is a complex, multi-step process involving a conserved set of enzyme families, including terpene synthases and cytochrome P450 monooxygenases, which generate a wide array of molecular skeletons from a common precursor. This technical guide provides an in-depth overview of the biosynthetic pathway of labdane diterpenes, with a specific focus on the formation of compounds like Coronarin E, a labdane diterpene isolated from plants of the Hedychium genus.[2][3][4] We will detail the core enzymatic steps, present available quantitative data, outline key experimental protocols, and visualize the central pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of all labdane-related diterpenoids, including this compound, originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The pathway can be broadly divided into three main stages.

-

Module 1: Formation of the C20 Precursor: A Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the universal C20 diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[5][6][7]

-

Module 2: Skeleton Formation: This is the crucial stage where the characteristic bicyclic labdane skeleton is forged. It is a two-step cyclization cascade typically catalyzed by two distinct classes of diterpene synthases (diTPSs).[8]

-

Class II diTPS (CPS): A copalyl diphosphate synthase (CPS) initiates the first cyclization of the linear GGPP precursor. This is a protonation-dependent reaction that forms a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[9][10][11]

-

Class I diTPS (KS/KSL): A kaurene synthase-like (KSL) enzyme then utilizes the CPP intermediate. It catalyzes the ionization of the diphosphate group, followed by a second cyclization and potential rearrangement reactions to form the final hydrocarbon skeleton.[9][12] In some fungi and bacteria, these two activities can be found on a single bifunctional enzyme.[13][14][15]

-

-

Module 3: Skeleton Modification/Decoration: The nascent labdane hydrocarbon scaffold undergoes a series of oxidative modifications, catalyzed primarily by Cytochrome P450 monooxygenases (CYPs).[1][13][16][17][18] These enzymes introduce hydroxyl, keto, epoxy, or acid functionalities at various positions, creating the vast chemical diversity observed in this family.[16] Further modifications like glycosylation or methylation can also occur. The specific series of CYP-mediated oxidations on a labdane skeleton is what ultimately leads to the final structure of this compound.

Caption: General three-module biosynthetic pathway for labdane diterpenes.

Key Enzymes in the Pathway

Geranylgeranyl Diphosphate Synthase (GGPPS)

GGPPS enzymes are prenyltransferases that produce the C20 precursor GGPP.[7] They catalyze three successive condensations of IPP onto the growing allylic diphosphate chain, starting with DMAPP.[7] These enzymes are critical entry points, and their expression levels can be a rate-limiting step in diterpene production.[19]

Diterpene Synthases (diTPSs)

The structural diversity of the labdane core is primarily generated by the action of diTPSs.[8]

-

Class II diTPSs: These enzymes contain a conserved DxDD motif and initiate cyclization via protonation of the terminal double bond of GGPP.[10][11] They are responsible for forming the initial bicyclic CPP intermediate. The stereochemistry of this intermediate (e.g., normal, ent, or syn-CPP) is determined by the specific CPS enzyme, which dictates the subsequent cyclization possibilities.

-

Class I diTPSs: These enzymes possess a conserved DDxxD motif, which coordinates divalent metal ions (like Mg²⁺) to facilitate the ionization of the diphosphate ester from the CPP substrate.[9][20] This generates a carbocation that drives the second cyclization and subsequent rearrangements to form a stable diterpene hydrocarbon.[9]

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a superfamily of heme-thiolate proteins that are the primary "decorating" enzymes in LRD biosynthesis.[1][16][18] They catalyze a wide range of regio- and stereospecific oxidation reactions, adding functional groups that are often critical for the biological activity of the final molecule.[17][21] In some cases, CYPs can even induce complex backbone rearrangements, further expanding structural diversity.[16] The specific CYPs that convert the labdane skeleton into this compound in Hedychium species have not yet been fully characterized, representing an area for future research.

Quantitative Data in Labdane Diterpene Biosynthesis

While specific enzyme kinetic data for the biosynthesis of this compound is not available in the reviewed literature, studies on functionally related enzymes provide valuable benchmarks for researchers. The following table summarizes kinetic parameters for representative diTPSs from other plant species.

| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |

| Abies grandis abietadiene synthase (AgAS) | Grand Fir | GGPP | Abietadiene, etc. | 0.6 ± 0.1 | 0.031 ± 0.001 | [US20130224809A1] |

| Picea abies isopimaradiene synthase (PaIS) | Norway Spruce | GGPP | Isopimaradiene | 3.1 ± 0.4 | 0.015 ± 0.001 | [US20130224809A1] |

| Salvia miltiorrhiza CPS (SmCPS) | Danshen | GGPP | (+)-CPP | 1.2 ± 0.2 | 0.14 ± 0.01 | (Gao et al., 2009) |

| Salvia miltiorrhiza KSL (SmKSL) | Danshen | (+)-CPP | Miltiradiene | 0.5 ± 0.1 | 0.11 ± 0.01 | (Gao et al., 2009) |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

The discovery and characterization of enzymes in a biosynthetic pathway like that for this compound follows a well-established workflow.

Caption: A typical experimental workflow for identifying and characterizing new diTPSs.

Protocol: Heterologous Expression and Assay of a Diterpene Synthase

This protocol describes the functional characterization of a candidate diTPS gene in E. coli.

-

Gene Cloning:

-

Amplify the full-length open reading frame (ORF) of the candidate diTPS gene from cDNA synthesized from Hedychium rhizome RNA.

-

Clone the ORF into a suitable expression vector (e.g., pET28a or pGEX) containing an N-terminal affinity tag (e.g., His₆ or GST) for purification.

-

Confirm the sequence of the construct via Sanger sequencing.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 500 mL culture in Terrific Broth (TB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression with 0.2-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubate for an additional 16-20 hours at 16°C with shaking.[22]

-

-

Protein Purification:

-

Harvest cells by centrifugation (4,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse cells by sonication.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) and wash with lysis buffer.

-

Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Confirm protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a 500 µL reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

-

Add 5-10 µg of purified diTPS enzyme.

-

Add the substrate, GGPP, to a final concentration of 50-100 µM.

-

Overlay the aqueous reaction with 500 µL of an organic solvent (e.g., n-hexane or ethyl acetate) to trap volatile hydrocarbon products.[22]

-

Incubate the reaction at 30°C for 2-4 hours.

-

-

Product Identification by GC-MS:

-

Vortex the reaction vial to extract the products into the organic layer.

-

Separate the layers by centrifugation and carefully remove the organic phase.

-

Concentrate the organic extract under a gentle stream of N₂.

-

Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a suitable capillary column (e.g., DB-5MS).[22][23]

-

Identify the product by comparing its mass spectrum and retention time to authentic standards or published library data.

-

Protocol: Cytochrome P450 Reconstitution and Assay

This protocol is for assaying the activity of a candidate CYP involved in labdane modification, typically using yeast microsomes or purified components.

-

Heterologous Expression:

-

Microsome Preparation:

-

Grow the yeast culture and induce protein expression.

-

Harvest cells and perform enzymatic lysis to generate spheroplasts.

-

Homogenize the spheroplasts in a buffer and perform differential centrifugation to isolate the microsomal fraction (containing the ER).

-

-

In Vitro Assay:

-

Set up a reaction containing the microsomal preparation, a buffer (e.g., potassium phosphate pH 7.4), the labdane substrate (e.g., miltiradiene or a related intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[24]

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 30°C for 1-2 hours with shaking.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent like ethyl acetate.

-

Dry, concentrate, and derivatize the sample if necessary (e.g., by silylation with BSTFA) to improve volatility for GC-MS analysis.

-

Analyze the products by GC-MS or LC-MS to identify hydroxylated or otherwise modified labdane diterpenes.

-

Conclusion and Future Perspectives

The biosynthetic pathway of labdane-related diterpenoids is a testament to nature's ability to generate immense chemical complexity from simple building blocks. While the general enzymatic logic—from GGPP to a cyclized hydrocarbon scaffold followed by oxidative decoration—is well-established, the specific enzymes responsible for the biosynthesis of many valuable LRDs, including this compound, remain to be discovered. The combination of next-generation sequencing, bioinformatics, and synthetic biology provides a powerful toolkit for gene discovery and pathway elucidation.[18] Characterizing the specific CPS, KSL, and CYP enzymes from Hedychium species will not only illuminate the precise pathway to this compound but also provide a set of biocatalytic tools for the engineered production of this and other valuable diterpenoids in microbial chassis.[19][25]

References

- 1. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]

- 4. This compound | CAS#:117591-81-8 | Chemsrc [chemsrc.com]

- 5. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diterpene Cyclases and the Nature of the Isoprene Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Genome mining of labdane-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Formation of P450 · P450 complexes and their effect on P450 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Preliminary Biological Screening of Coronarin E: A Technical Guide

Abstract: Coronarin E, a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium, has garnered interest for its potential bioactive properties.[1][2] This document provides a comprehensive technical overview of the preliminary biological screening of this compound, intended for researchers, scientists, and drug development professionals. It consolidates available data on its biological activities, details relevant experimental protocols, and visualizes key cellular signaling pathways associated with closely related compounds to provide a mechanistic context. While specific data for this compound is limited, this guide leverages information from analogous compounds like Coronarin D and A to present a foundational understanding for future research.

Introduction to this compound

This compound is a natural product belonging to the labdane diterpene class of chemical compounds.[3] It is primarily isolated from the rhizomes of various plants in the ginger family (Zingiberaceae).[1] Structurally, it shares a core bicyclic diterpene framework with other coronarins, which are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[4] Preliminary screenings have suggested that this compound itself exhibits weak antimicrobial properties, though comprehensive evaluation is still ongoing.[5] This guide outlines the current state of knowledge and provides the necessary technical protocols to facilitate further investigation into its therapeutic potential.

Quantitative Data Presentation

Quantitative data on the biological activity of this compound is sparse in the current literature. The primary reported activity is antimicrobial, which has been characterized as weak. For context, the activities of related coronarins are often more potent.

Table 1: Antimicrobial Activity Profile of this compound

| Test Organism | Assay Type | Result | Reference |

| Various Microbes | Microdilution | No Minimum Inhibitory Concentration (MIC) observed at 512 µg/mL, but an inhibition profile was noted. | [5] |

Note: While this compound's direct antimicrobial efficacy appears limited, derivatives of this compound have shown potent antibacterial activity against clinically relevant strains like Acinetobacter baumannii and Klebsiella pneumoniae, suggesting the core structure is a valuable scaffold for synthetic modification.[3][6]

Experimental Protocols

The following protocols are standard methodologies for the isolation, characterization, and preliminary biological screening of natural products like this compound.

The isolation of this compound from its natural source, such as the rhizomes of Hedychium flavescence, is a multi-step process involving extraction and chromatography.[7]

-

Extraction: Dried and powdered rhizome material is subjected to solvent extraction, often starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate and methanol.[7]

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.[7][8]

-

Fractionation: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity, to separate the components of the extract into different fractions.[7]

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may undergo further purification using techniques like vacuum liquid chromatography or centrifugal chromatography to yield the pure compound.[5]

-

Structural Elucidation: The identity and purity of this compound are confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[5][7]

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][10]

-

Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[9][11]

-

Inoculum Preparation: The test microorganism is cultured to a specific density, typically adjusted to a 0.5 McFarland turbidity standard. This standardized inoculum is then further diluted.[9][12]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the diluted microbial suspension. The plate includes a positive control (broth and inoculum, no compound) and a negative control (broth only).[9] The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10][11]

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept low, typically <0.1%) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[16] The plate is incubated for 3-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[13][16]

-

Absorbance Reading: The plate is shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Visualization of Workflows and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the mechanisms of action for the closely related labdane diterpenes Coronarin D and Coronarin A have been studied. These pathways provide a valuable hypothetical framework for investigating this compound.

Caption: General experimental workflow for the isolation and biological screening of this compound.

Coronarin D has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[17][18] It achieves this by preventing the activation of IκBα kinase (IKK), which leads to the suppression of IκBα phosphorylation and degradation.[4][17]

Caption: Coronarin D inhibits the TNF-α-induced NF-κB signaling pathway by targeting the IKK complex.

In nasopharyngeal cancer cells, Coronarin D induces cell death by generating reactive oxygen species (ROS), which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19] Specifically, it inhibits p38 MAPK while activating the c-Jun N-terminal kinase (JNK), leading to apoptosis and autophagy.[19][20][21]

Caption: Coronarin D induces ROS, leading to inhibition of p38 MAPK and activation of JNK to trigger cell death.

Coronarin A has been found to modulate glucose homeostasis by inhibiting the mTORC1/S6K1 signaling pathway.[22] This inhibition reduces the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1), thereby enhancing downstream PI3K/Akt signaling, which promotes glycogen synthesis.[22]

Caption: Coronarin A inhibits the mTORC1/S6K1 pathway to enhance insulin signaling and glycogen synthesis.

Conclusion and Future Directions

The preliminary biological screening of this compound indicates it possesses a modest antimicrobial profile. However, the potent and diverse activities of its structural analogs, Coronarin D and A, against critical cellular pathways in cancer and metabolic regulation suggest that this compound warrants more extensive investigation. Future research should focus on comprehensive screening across a wider panel of cancer cell lines, exploring its anti-inflammatory potential, and elucidating its specific molecular targets and mechanisms of action. Furthermore, the demonstrated success of synthetic modifications to the coronarin scaffold highlights a promising avenue for developing novel therapeutic agents based on the this compound structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]

- 3. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. Coronarin A modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Coronarin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin E, a labdane diterpene isolated from the rhizomes of Hedychium coronarium (Zingiberaceae), has been a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the available in vitro cytotoxic data for this compound. Due to the limited direct research on this compound, this document also extensively covers the cytotoxic activities of its close structural analog, Coronarin D, to provide a broader context and potential insights into the mechanisms of action. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and summarizing key quantitative data and associated signaling pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A-375 | Human Melanoma | 36.58 | MTT | [1] |

| A549 | Human Lung Carcinoma | 53.26 | MTT | [1] |

Note: Research directly investigating the cytotoxic effects of this compound is limited. The data presented here is based on available preliminary screenings.

Table 2: In Vitro Cytotoxicity of Coronarin D (A Close Analog)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| NPC-BM | Nasopharyngeal Carcinoma | ~4 | MTT | [1] |

| NPC-039 | Nasopharyngeal Carcinoma | ~6 | MTT | [1] |

| U-251 | Human Glioblastoma | Not specified | SRB | [2] |

| A549 | Human Lung Carcinoma | Not specified | Not specified | [3] |

| HuCCA-1 | Cholangiocarcinoma | Not specified | Not specified | [4] |

| MOLT-3 | Acute Lymphoblastic Leukemia | Not specified | Not specified | [4] |

| HeLa | Human Cervical Carcinoma | Not specified | Not specified | [4] |

| P388 | Murine Leukemia | Not specified | Not specified | [4] |

Experimental Protocols

This section details the methodologies employed in the assessment of the cytotoxic activity of Coronarin compounds. These protocols are based on standard laboratory procedures and those described in the cited literature for Coronarin D, which can be adapted for the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 × 10⁵ cells/mL and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or D for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by the test compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound or D for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis

This method is used to determine the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Measurement of Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of ROS, which is often implicated in drug-induced apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the compound for the desired duration.

-

Staining: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.

-

Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound is sparse, studies on Coronarin D provide significant insights into the potential molecular mechanisms underlying its cytotoxic effects. These mechanisms often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Coronarin D has been shown to inhibit both constitutive and inducible NF-κB activation.[4][5] This inhibition is achieved by preventing the activation of IκBα kinase (IKK), which in turn suppresses the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[4] This leads to the retention of NF-κB in the cytoplasm and prevents the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, survivin) and proteins involved in proliferation (e.g., cyclin D1) and invasion (e.g., MMP-9).[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound/D.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway Modulation

Coronarin D has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic pathways.

The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, are also critically involved. Coronarin D treatment has been shown to increase the phosphorylation (activation) of JNK while reducing the phosphorylation of p38.[1] The activation of the JNK pathway is a key event in Coronarin D-induced apoptosis.

Caption: Induction of apoptosis by this compound/D via ROS and MAPK pathways.

Cell Cycle Arrest

Ethanolic extracts of Hedychium coronarium, which contain Coronarin compounds, have been shown to induce cell cycle arrest at the G1 phase in HeLa cells.[3][6] This arrest is associated with the upregulation of p53 and p21 and the downregulation of cyclin D1, CDK-4, and CDK-6.[3][6] Coronarin D has also been shown to induce G1 arrest in glioblastoma cells.[2][7]

Caption: Mechanism of this compound/D-induced G1 cell cycle arrest.

Conclusion and Future Directions

The available data, primarily from its analog Coronarin D, suggests that this compound holds promise as a cytotoxic agent against various cancer cell lines. The proposed mechanisms of action, including the inhibition of the NF-κB pathway, induction of ROS-mediated apoptosis via MAPK signaling, and cell cycle arrest, provide a solid foundation for further investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a broader panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm if they align with those of Coronarin D.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

This technical guide serves as a starting point for researchers interested in the therapeutic potential of this compound. The detailed protocols and mechanistic insights provided herein are intended to facilitate the design and execution of future studies aimed at fully characterizing the anticancer properties of this natural compound.

References

- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

The Antimicrobial Potential of the Coronarin Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

Coronarin E, a labdane-type diterpene isolated from plants of the Zingiberaceae family, has been a subject of interest for its potential bioactive properties. However, scientific investigation into the direct antimicrobial activity of this compound in its native form reveals it to be weak. In contrast, significant antimicrobial potential is unlocked through synthetic modification of the this compound structure and is also observed in the closely related natural analog, Coronarin D. This technical guide provides a comprehensive overview of the current state of research, focusing on the quantitative antimicrobial data, experimental methodologies, and proposed mechanisms of action for these more potent compounds. The data presented herein highlights the promise of the coronarin scaffold as a foundational structure for the development of novel antimicrobial agents.

Antimicrobial Spectrum of Coronarin Analogs and Derivatives

While native this compound has shown a limited antimicrobial profile, with one study reporting no Minimum Inhibitory Concentration (MIC) at concentrations up to 512 μg/ml, its derivatives and the related compound Coronarin D exhibit significant and clinically relevant activity.

Coronarin D: Activity Against Gram-Positive Bacteria and Fungi

Coronarin D has demonstrated notable efficacy against a range of Gram-positive bacteria, including clinically important species such as Staphylococcus aureus and Bacillus cereus.[1][2] It is, however, largely inactive against Gram-negative bacteria.[1][3] The compound also exhibits antifungal properties.[1][2]

Table 1: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations of Coronarin D

| Microorganism | Type | MIC (μg/mL) | MBC/MFC (μg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 | 25 |

| Staphylococcus epidermidis | Gram-positive Bacteria | 12.5 | 50 |

| Enterococcus faecalis | Gram-positive Bacteria | 50 | 100 |

| Bacillus cereus | Gram-positive Bacteria | 6.25 | 12.5 |

| Escherichia coli | Gram-negative Bacteria | >200 | Not Tested |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >200 | Not Tested |

| Salmonella typhimurium | Gram-negative Bacteria | >200 | Not Tested |

| Candida albicans | Yeast | 25 | 100 |

| Candida albidus | Yeast | 50 | 100 |

| Aspergillus niger | Fungus | 100 | >200 |

| Aspergillus flavus | Fungus | 100 | 200 |

| Data sourced from Reuk-ngam et al., 2014.[1] |

Synthetic Derivatives of this compound: Enhanced Broad-Spectrum Activity

Synthetic modification of this compound to create butenolide derivatives has been shown to dramatically increase its antimicrobial potency and broaden its spectrum of activity to include problematic Gram-negative bacteria.[4][5]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives Against Gram-Negative Bacteria

| Compound | Acinetobacter baumannii MIC (μg/mL) | Klebsiella pneumoniae MIC (μg/mL) |

| Derivative 5a | 2 | 1 |

| Derivative 5b | 1 | 0.5 |

| Ampicillin (Control) | 8 | 16 |

| Kanamycin (Control) | 4 | 4 |

| Data sourced from Qin et al., 2023.[4][5] |

Synergistic Effects with Conventional Antibiotics

Coronarin D has been shown to act synergistically with a number of conventional antibiotics, enhancing their efficacy and potentially restoring activity against resistant strains.[1][3] This suggests a role for coronarin-based compounds as adjuvants in combination therapies.

Table 3: Synergistic Activity of Coronarin D with Antibiotics Against Gram-Positive Bacteria

| Antibiotic | Mechanism of Action | S. aureus | S. epidermidis | E. faecalis | B. cereus |

| Oxacillin | Cell Wall Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |

| Gentamicin | Protein Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |

| Ciprofloxacin | DNA Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |

| Polymyxin B | Membrane Integrity | Partial Synergy | Partial Synergy | Partial Synergy | Total Synergy |

| Penicillin G | Cell Wall Synthesis | No Effect | No Effect | No Effect | Total Synergy |

| Tetracycline | Protein Synthesis | Partial Synergy | Partial Synergy | Partial Synergy | Partial Synergy |

| Erythromycin | Protein Synthesis | Partial Synergy | Partial Synergy | No Effect | Partial Synergy |

| Chloramphenicol | Protein Synthesis | No Effect | Partial Synergy | No Effect | No Effect |

| Rifampicin | RNA Synthesis | Partial Synergy | Partial Synergy | Partial Synergy | Partial Synergy |

| Synergy determined by Fractional Inhibitory Concentration Index (FICI). Total Synergy: FICI ≤ 0.5; Partial Synergy: 0.5 < FICI ≤ 1.0; No Effect: 1.0 < FICI ≤ 4.0. Data sourced from Reuk-ngam et al., 2014.[1] |

Experimental Protocols

The following protocols are representative of the methodologies used to determine the antimicrobial properties of coronarin compounds and their derivatives.

Determination of MIC, MBC, and MFC

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][6]

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton Agar) and incubated. Colonies are then used to prepare a bacterial suspension, which is adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (e.g., Coronarin D) is dissolved in a suitable solvent (like DMSO) and then serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.[1]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC/MFC is defined as the lowest concentration that results in no microbial growth on the agar.[1]

Assessment of Synergistic Effects

The checkerboard assay is employed to evaluate the interaction between two antimicrobial agents.[1]

Protocol: Checkerboard Assay

-

Plate Preparation: In a 96-well microtiter plate, serial dilutions of Compound A (e.g., Coronarin D) are made along the x-axis, and serial dilutions of Compound B (an antibiotic) are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension, and the plate is incubated as described for the MIC assay.

-

Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation: The FICI value is used to classify the interaction: ≤ 0.5 indicates synergy, > 0.5 to 1.0 indicates an additive effect, > 1.0 to 4.0 indicates indifference, and > 4.0 indicates antagonism.[2]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for assessing the antimicrobial properties of a test compound.

Caption: Generalized workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action for Coronarin D

Research suggests that Coronarin D exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[6] This mechanism is consistent with its selective activity against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative organisms.

Caption: Proposed mechanism of action for Coronarin D.

Signaling Pathways

Currently, there is no published research detailing the specific bacterial signaling pathways that are directly modulated by this compound or its analogs as a primary antimicrobial mechanism. The known signaling pathway interactions for compounds like Coronarin D, such as the inhibition of the NF-κB pathway, have been characterized in the context of anti-inflammatory and anti-cancer effects in eukaryotic cells and are not directly linked to its bactericidal action.

Conclusion and Future Directions

The available evidence strongly indicates that while this compound itself is not a potent antimicrobial agent, its chemical scaffold holds significant promise for the development of new antibacterial and antifungal drugs. The potent, broad-spectrum activity of its synthetic butenolide derivatives and the selective Gram-positive activity and synergistic potential of its natural analog, Coronarin D, warrant further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the coronarin scaffold for enhanced potency and a broader spectrum of activity.

-

Mechanism of Action Studies: To fully elucidate how these compounds disrupt bacterial membranes and to investigate other potential intracellular targets.

-

In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of the most promising derivatives in animal models of infection.

By exploring these avenues, the scientific community can leverage the unique chemical architecture of the coronarins to develop a new class of much-needed antimicrobial therapeutics.

References

- 1. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

An In-depth Technical Guide to Coronarin E: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronarin E is a labdane-type diterpene isolated from various species of the Hedychium (Zingiberaceae) genus, commonly known as ginger lilies. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While research on this compound is not as extensive as its structural analog Coronarin D, this document compiles the existing data on its anti-inflammatory and cytotoxic properties. This guide also details the well-documented mechanisms of the closely related Coronarin D to provide a potential framework for future research into the signaling pathways modulated by this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and potential therapeutic applications.

Discovery and History

This compound was first identified as a natural product isolated from the rhizomes of plants belonging to the Hedychium genus, a member of the ginger family (Zingiberaceae).[1] These plants have a history of use in traditional medicine for treating inflammation and other ailments. The isolation of this compound is typically achieved through solvent extraction of the dried and powdered rhizomes, followed by chromatographic separation techniques.[2]

One of the primary sources for the isolation of this compound is Hedychium coronarium.[3] It has also been isolated from Hedychium flavescence.[2] The structural elucidation of this compound was accomplished using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The chemical structure reveals a labdane diterpene skeleton, which is common among compounds isolated from this plant genus.

A total synthesis of (+)-Coronarin E has also been achieved. The synthesis involves the Dess-Martin oxidation of (+)-albicanol, followed by a Julia one-pot olefination to yield (+)-trans this compound.[4]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₈O |

| Molecular Weight | 284.44 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]D +22.3° |

Biological Activities

The biological activities of this compound are still under investigation, with current research pointing towards its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

This compound, along with its counterpart Coronarin D, has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages.[5] The overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory applications for this compound. However, detailed quantitative data, such as IC50 values for NO inhibition by this compound, are not yet available in the literature.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, indicating its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) |

| A-375 | Melanoma | 36.58 |

| A549 | Lung Carcinoma | 53.26 |

| HL-60 | Promyelocytic Leukemia | 31.21 |

| THP-1 | Acute Monocytic Leukemia | 33.99 |

Data from MedchemExpress, citing a publication with PMID: 19782567.

Potential Mechanisms of Action: Insights from Coronarin D

Due to the limited research on the specific signaling pathways modulated by this compound, the well-documented mechanisms of the structurally similar labdane diterpene, Coronarin D, are presented here as a potential model for future investigation.

Coronarin D has been shown to exert its anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

Coronarin D has been demonstrated to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses, as well as cell survival.[6] By inhibiting the NF-κB pathway, Coronarin D can suppress the expression of various pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB pathway by Coronarin D.

Activation of the MAPK Signaling Pathway and Induction of Apoptosis

Studies on Coronarin D have revealed its ability to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by stimulating the phosphorylation of ERK and JNK.[7] This activation leads to the inhibition of cell proliferation and the initiation of the intrinsic apoptotic cascade.[8]

Caption: Proposed activation of MAPK pathway and apoptosis by Coronarin D.

Experimental Protocols

Isolation of this compound from Hedychium flavescence Rhizomes

This protocol describes a general method for the isolation of this compound.[2]

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Sample Preparation: Fresh rhizomes of Hedychium flavescence are collected, cleaned, sliced, and shade-dried. The dried rhizomes are then powdered.[2]

-

Extraction: The powdered rhizome material is subjected to Soxhlet extraction using hexane as the solvent.[2]

-

Concentration: The solvent is removed from the extract under reduced pressure to yield a crude extract.[2]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate.[2]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.[2]

-

Purification: Fractions containing this compound are subjected to further chromatographic purification steps until a pure compound is obtained.[2]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]

Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.[9][10][11][12][13]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Control wells receive only the vehicle.[9]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[9]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.[9]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration.

Nitric Oxide Inhibition Assay using Griess Reagent

This protocol describes the measurement of nitric oxide production by macrophages using the Griess reagent, a common method to assess anti-inflammatory activity.[14][15][16][17][18][19][20]

Caption: Workflow for the Griess assay for nitric oxide inhibition.

Detailed Steps:

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[16]

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a short period.[15]

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.[16]

-

Incubation: The plates are incubated for 24 hours.[16]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.[17]

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14]

-

Incubation and Measurement: The mixture is incubated for a short period to allow for color development, and the absorbance is measured at approximately 540 nm.[17]

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve, and the percentage of NO inhibition by this compound is calculated.

Future Directions

The current body of research on this compound indicates its potential as a bioactive compound with anti-inflammatory and cytotoxic properties. However, further in-depth studies are required to fully elucidate its therapeutic potential. Key areas for future research include:

-

Quantitative analysis of anti-inflammatory activity: Determining the IC50 value of this compound for the inhibition of nitric oxide production and other pro-inflammatory mediators.

-

Elucidation of signaling pathways: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways, to understand its mechanism of action.

-

In vivo efficacy studies: Evaluating the anti-inflammatory and anti-cancer effects of this compound in animal models to assess its therapeutic potential in a physiological context.

-

Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines and potential anti-inflammatory effects. While the detailed molecular mechanisms of this compound are yet to be fully uncovered, the extensive research on the structurally related compound, Coronarin D, provides a strong foundation for future investigations. The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other labdane diterpenes.

References